molecular formula C9H16BF3KNO4 B2374719 Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide CAS No. 1809638-85-4

Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide

Cat. No.: B2374719
CAS No.: 1809638-85-4
M. Wt: 309.13
InChI Key: AGFKZCYDSRFQJZ-UHFFFAOYSA-N
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Description

Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide is a useful research compound. Its molecular formula is C9H16BF3KNO4 and its molecular weight is 309.13. The purity is usually 95%.
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Biological Activity

Potassium; trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide is a specialized organoboron compound with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoroborate group, which enhances its reactivity and interaction with biological targets. Its unique structural attributes make it a candidate for various biochemical applications.

Property Description
Molecular FormulaC₁₃H₁₈BF₃N₂O₃
Molar MassApproximately 305.09 g/mol
Functional GroupsTrifluoroborate, methoxy, and carbamate

Potassium; trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide is hypothesized to interact with specific enzymes and receptors, potentially modulating their activity. The trifluoroborate moiety may facilitate non-covalent interactions that influence various biochemical pathways.

Enzyme Interaction

Research indicates that organotrifluoroborates can act as inhibitors of serine proteases, showing competitive and reversible inhibition patterns. These findings suggest that potassium; trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide may similarly affect enzyme activity through specific binding interactions .

Toxicological Investigations

A study examining the toxicological profile of related organotrifluoroborates revealed no significant adverse effects on liver and kidney function in animal models at tested doses. Parameters such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels remained stable, indicating a favorable safety profile .

Case Studies

  • Antinociceptive Properties : In vivo studies on related compounds demonstrated antinociceptive effects independent of the cholinergic or opioid systems. This suggests a potential for potassium; trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide to modulate pain pathways without significant side effects .
  • Pharmacological Applications : The compound's ability to modify biomolecules makes it suitable for studying biological processes, including drug design and development.

Summary of Research Findings

The following table summarizes key findings from various studies related to potassium; trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide:

Study Focus Findings
Enzyme InhibitionCompetitive inhibition of serine proteases observed
ToxicologyNo significant liver or kidney toxicity at tested doses
AntinociceptionEffective pain modulation without affecting motor performance

Properties

IUPAC Name

potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BF3NO4.K/c1-9(2,3)18-8(16)14-6(7(15)17-4)5-10(11,12)13;/h6H,5H2,1-4H3,(H,14,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFKZCYDSRFQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC(C(=O)OC)NC(=O)OC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BF3KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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